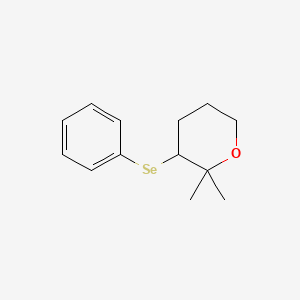
2,2-Dimethyl-3-(phenylselanyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(phenylselanyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a phenylselanyl group attached to the third carbon of the oxane ring, and two methyl groups attached to the second carbon. The presence of the phenylselanyl group introduces unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenylselanyl)oxane typically involves the reaction of 2,2-dimethyl-3-hydroxyoxane with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate selenide, which then cyclizes to form the desired oxane compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(phenylselanyl)oxane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding oxane.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium iodide or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of alkenes and selenoxides.
Reduction: Formation of the corresponding oxane without the phenylselanyl group.
Substitution: Formation of substituted oxanes with different functional groups.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(phenylselanyl)oxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and as a precursor for selenoxide elimination reactions.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds has shown potential in developing therapeutic agents due to selenium’s antioxidant properties.
Industry: The compound can be used in the synthesis of specialty chemicals and materials that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(phenylselanyl)oxane primarily involves the reactivity of the phenylselanyl group. In oxidation reactions, the selenium atom undergoes oxidation to form selenoxide, which can then participate in elimination reactions to form alkenes. In reduction reactions, the selenium atom can be reduced, leading to the removal of the phenylselanyl group. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-(phenylthio)oxane: Similar structure but with a phenylthio group instead of phenylselanyl.
2,2-Dimethyl-3-(phenylsulfonyl)oxane: Contains a phenylsulfonyl group, which introduces different reactivity due to the presence of sulfur.
2,2-Dimethyl-3-(phenylsulfinyl)oxane: Features a phenylsulfinyl group, which also affects its chemical properties.
Uniqueness
2,2-Dimethyl-3-(phenylselanyl)oxane is unique due to the presence of the selenium atom, which imparts distinct chemical reactivity compared to sulfur-containing analogs. Selenium’s ability to undergo redox reactions and form stable selenoxides makes this compound valuable in synthetic chemistry and potential biological applications.
Propriétés
Numéro CAS |
114524-29-7 |
|---|---|
Formule moléculaire |
C13H18OSe |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3-phenylselanyloxane |
InChI |
InChI=1S/C13H18OSe/c1-13(2)12(9-6-10-14-13)15-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clé InChI |
BXLWKZZVOZAZMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCCO1)[Se]C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
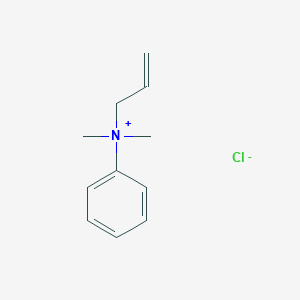
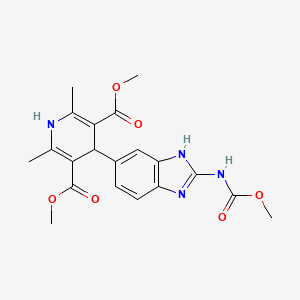
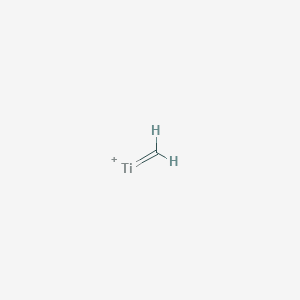

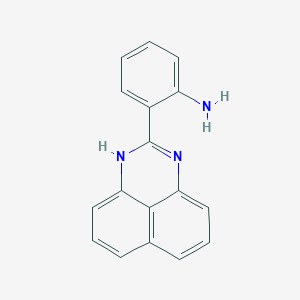
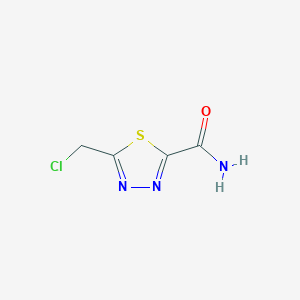
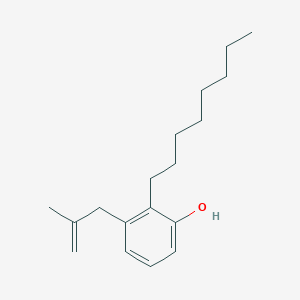
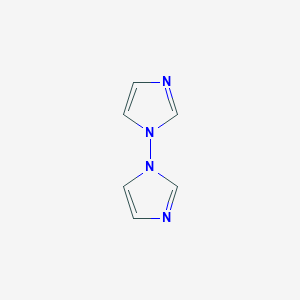
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
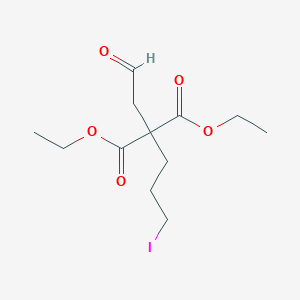
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
